Product packaging for Daclatasvir SRSS Isomer(Cat. No.:CAS No. 1009117-28-5)

Daclatasvir SRSS Isomer

Cat. No.: B1145001
CAS No.: 1009117-28-5
M. Wt: 738.88
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Chiral Centers of Daclatasvir

Daclatasvir possesses a complex molecular framework with four chiral centers, leading to the possibility of numerous stereoisomers. tga.gov.auwho.int The core structure features a biphenyl (B1667301) group connected to two imidazole (B134444) rings, each of which is, in turn, linked to a pyrrolidine (B122466) moiety. vulcanchem.com The specific spatial arrangement of the substituents around these chiral centers defines the absolute stereochemistry of each isomer.

The systematic name for the Daclatasvir SRSS isomer is methyl ((S)-1-((R)-2-(5-(4'-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate. vulcanchem.com This nomenclature precisely describes the (S), (R), (S), (S) configuration at the four stereogenic centers. The molecular formula for this isomer is C₄₀H₅₀N₈O₆, and it has a molecular weight of 738.89 g/mol . vulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄₀H₅₀N₈O₆ vulcanchem.com
Molecular Weight 738.89 g/mol vulcanchem.com
CAS Number 1009117-28-5 vulcanchem.com
Predicted Boiling Point 1071.2±65.0 °C vulcanchem.com
Predicted Density 1.249±0.06 g/cm³ vulcanchem.com

This table is interactive. Click on the headers to sort the data.

The Importance of Stereoisomerism in Chemically Complex Molecules

In pharmacology, the three-dimensional structure of a molecule is paramount, as it dictates the interaction with biological targets. ijpsjournal.com Stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, can exhibit markedly different pharmacological and toxicological profiles. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. mdpi.com Therefore, the synthesis and characterization of individual stereoisomers are critical in drug development to identify the most active and safest form of a drug. rsc.org

Contextualizing this compound within the Broader Stereoisomeric Landscape of Daclatasvir

The this compound is one of several stereoisomers of the parent compound. vulcanchem.com Other known isomers include the RSSR-Isomer, SRRS-Isomer, and RRRR-Isomer, all of which share the same molecular formula and weight but differ in their stereochemical arrangement. vulcanchem.com The active drug, Daclatasvir, is the (S,S,S,S)-stereoisomer. researchgate.net The existence of this family of isomers underscores the complexity of Daclatasvir's stereochemistry and the need for precise control during its synthesis.

The SRSS isomer is often identified as an impurity in the production of Daclatasvir. vulcanchem.com Its presence necessitates the development of analytical methods to separate and quantify it to ensure the purity and quality of the final drug product.

Research Rationale: Focus on Chemical Synthesis, Structural Elucidation, and Molecular Interactions of Specific Stereoisomers

The study of specific stereoisomers like the this compound is driven by several key factors. Firstly, understanding the synthesis of this and other isomers is crucial for developing manufacturing processes that maximize the yield of the desired active isomer while minimizing the formation of unwanted ones. vulcanchem.com The synthesis of Daclatasvir and its isomers is a complex, multi-step process, and controlling the stereochemistry at each chiral center is a significant challenge. vulcanchem.com

Secondly, the structural elucidation of each isomer is essential for confirming its identity and for understanding how its three-dimensional structure influences its properties. Techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography are employed for this purpose. who.int

Finally, investigating the molecular interactions of individual stereoisomers with the biological target, the HCV NS5A protein, provides insights into the structure-activity relationship. vulcanchem.com While the active (S,S,S,S) isomer of Daclatasvir is a potent inhibitor of the NS5A replication complex, other isomers may have reduced or no activity. acs.org Studying these differences helps to build a comprehensive understanding of the pharmacophore and the specific structural requirements for potent antiviral activity.

Properties

CAS No.

1009117-28-5

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Origin of Product

United States

Stereoselective Synthetic Methodologies for Daclatasvir and Its Isomers

Foundations of Chiral Synthesis in Pyrrolidine-Containing Scaffolds Relevant to Daclatasvir

The complex architecture of Daclatasvir is characterized by multiple stereogenic centers, making its synthesis a significant challenge in medicinal chemistry. nbinno.com The pyrrolidine (B122466) moiety, a key structural feature, is a common scaffold in many biologically active compounds. nih.govmdpi.com The stereochemistry of these pyrrolidine rings is critical for the drug's efficacy as an NS5A inhibitor. nbinno.com Consequently, the development of synthetic methods that precisely control the three-dimensional arrangement of these rings is paramount.

Utilization of Chiral Precursors in Stereoselective Routes

A foundational strategy in the synthesis of complex chiral molecules like Daclatasvir is the use of a "chiral pool," which involves starting with readily available, enantiomerically pure natural products. For the pyrrolidine scaffolds in Daclatasvir, derivatives of the amino acid L-proline are frequently employed as chiral precursors. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product.

One common starting material is Boc-protected trans-4-hydroxy-L-proline. nih.gov By beginning with a precursor where the stereocenter is already defined, chemists can carry the chirality through the synthetic sequence, ensuring the correct stereochemical outcome in the pyrrolidine ring of the target molecule. nbinno.com The synthesis of Daclatasvir often involves the initial alkylation of an N-protected proline derivative, which then undergoes further reactions to build the imidazole (B134444) rings and couple the molecular fragments. nih.gov This method is advantageous as it often simplifies the synthetic route and avoids the need for complex asymmetric induction steps or chiral resolutions later in the process.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of stereogenic centers with high enantioselectivity from achiral or racemic starting materials. nih.gov This field is broadly divided into biocatalysis, metal catalysis, and organocatalysis. nih.gov In the context of pyrrolidine synthesis, both organocatalysis and metal catalysis have proven to be highly effective.

Chiral pyrrolidine derivatives themselves are often used as organocatalysts, capable of promoting various transformations in an enantioselective manner. mdpi.com These catalysts typically function by forming a transient covalent bond with a substrate, creating a sterically defined environment that directs the approach of the second reactant to one specific face, thereby controlling the stereochemical outcome. mdpi.comfrontiersin.org

Transition metal complexes with chiral ligands are also widely used to catalyze the asymmetric formation of C-C and C-X bonds, which is essential for constructing the pyrrolidine ring and controlling its substituents. frontiersin.org These catalytic systems can achieve high levels of efficiency and selectivity, making them indispensable tools in modern organic synthesis. mdpi.com The development of such catalytic methods is crucial for creating libraries of chiral pyrrolidines and for the large-scale, economical production of complex chiral drugs. rsc.org

Targeted Synthesis of Daclatasvir Stereoisomers, Including SRSS and Related Forms

Daclatasvir possesses a complex stereochemical structure, leading to the possibility of multiple stereoisomers. The biologically active form is a specific diastereomer, and controlling the synthesis to produce this isomer while excluding others is a primary objective. The Daclatasvir SRSS isomer is chemically identified as Methyl ((S)-1-((S)-2-(5-(4'- (2-((R)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate. synzeal.comsimsonpharma.com Research has focused on the targeted synthesis of specific stereoisomers, such as the (S,S,R,S) and (R,S,R,R) forms, to understand their properties and to optimize the synthesis of the desired active pharmaceutical ingredient. asianpubs.orgresearchgate.net

Development of Diastereoselective and Enantioselective Reaction Pathways

For example, a common intermediate is a chiral pyrrolidine-imidazole unit which is later coupled with another functionalized fragment using reactions like the Suzuki-Miyaura coupling. nbinno.com The stereochemistry established in this key precursor is maintained throughout the remainder of the synthesis. nbinno.com Researchers have developed specific procedures, such as slow addition techniques and the use of particular solvent systems, to achieve high yields and stereochemical purity in the formation of these intermediates and the final coupling products. asianpubs.orgresearchgate.net

Synthetic Approach Key Reaction Type Stereochemical Control Example Isomer Synthesized
Chiral Pool SynthesisAlkylation of L-proline derivativePre-defined stereocenter from starting material nih.gov(S,S) configuration in pyrrolidine rings
Asymmetric CatalysisAza-Michael AdditionCatalyst-controlled facial selectivity nih.govEnantiopure pyrrolidine precursors
Fragment CouplingSuzuki-Miyaura CouplingRetention of configuration from chiral fragments nbinno.comDaclatasvir (S,S,S,S)
Diastereoselective CouplingAmide bond formationReagent and substrate control(S,S,R,S) and (R,S,R,R) isomers asianpubs.orgresearchgate.net

Control of Multiple Stereogenic Centers in Daclatasvir Synthesis

The presence of multiple stereogenic centers in Daclatasvir necessitates a synthetic strategy that can precisely control each one. nih.govorganic-chemistry.org The challenge lies in ensuring that each new chiral center is introduced with the correct orientation relative to the others. The synthesis of Daclatasvir is a multi-step process where the stereochemical integrity of intermediates must be preserved through numerous transformations. nbinno.com

The industrial synthesis of Daclatasvir often relies on a convergent approach, where different chiral portions of the molecule are synthesized separately and then joined together late in the process. google.com For instance, the synthesis might involve preparing a key bis-pyrrolidine intermediate by reacting an N-protected proline with a biphenyl (B1667301) derivative. nih.gov This intermediate, which contains two stereocenters, is then deprotected and coupled with N-(methoxycarbonyl)-L-valine, which introduces the final two stereocenters, to form the target molecule. nih.gov This strategic control at each step is essential to produce the single, desired stereoisomer from the many possibilities.

Green Chemistry Principles in Stereoselective Synthesis of Daclatasvir Isomers

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable, efficient, and environmentally responsible manufacturing processes. ekb.eg The synthesis of complex molecules like Daclatasvir, which traditionally involves long synthetic routes and significant waste generation, is a prime candidate for such improvements.

Key green approaches applied to Daclatasvir synthesis include the use of safer, more environmentally benign solvents. Research has demonstrated the successful use of solvents like dimethyl sulfoxide (B87167) (DMSO), 2-methyl tetrahydrofuran, and isopropyl alcohol, which are considered greener alternatives to more hazardous solvents. asianpubs.orgresearchgate.net

A significant advancement is the development of integrated multi-step continuous flow synthesis. rsc.org This technology combines several reaction steps into a single, continuous process without the need for isolating and purifying intermediates. For Daclatasvir, a fully integrated flow-based system has been shown to produce the final drug in under 30 minutes with high purity, a dramatic improvement over batch syntheses that can take several days. rsc.org This approach not only reduces production time and waste but also minimizes the manufacturing footprint and enhances safety. ekb.eg

Principle Traditional Batch Synthesis Green Flow Synthesis Advantage of Green Approach
Solvent Use Often uses hazardous solvents (e.g., dichloromethane)Employs safer solvents like 2-MeTHF, IPA asianpubs.orgresearchgate.netReduced toxicity and environmental impact.
Reaction Time Typically 3-15 daysUnder 30 minutes rsc.orgIncreased throughput and efficiency.
Purification Requires multiple intermediate purification stepsNo intermediate purification or solvent exchange rsc.orgReduced waste, energy, and material consumption.
Waste Generation High E-Factor (mass of waste per mass of product)Significantly lower waste generationImproved sustainability and cost-effectiveness. ekb.eg
Process Control Manual control over individual stepsAutomated and precise control of reaction conditionsEnhanced consistency, safety, and product quality.

By integrating these green chemistry principles, the stereoselective synthesis of Daclatasvir and its isomers can be made more economically viable and environmentally sustainable, aligning therapeutic efficacy with ecological responsibility. ekb.eg

Challenges and Innovations in Achieving High Stereochemical Purity for Daclatasvir Stereoisomers

The synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus NS5A protein, presents significant stereochemical challenges due to its complex structure featuring multiple chiral centers. The desired therapeutic efficacy is intrinsically linked to a specific stereoisomer, making the control of stereochemistry paramount during synthesis. The formation of diastereomers and enantiomers necessitates sophisticated synthetic and purification strategies to isolate the active pharmaceutical ingredient with high stereochemical purity. This section delves into the challenges and innovative approaches in the stereoselective synthesis of Daclatasvir and its isomers, with a focus on the SRSS isomer.

The stereoselective synthesis of Daclatasvir isomers, including the SRSS variant, typically relies on the coupling of chiral building blocks to construct the final complex molecule. The chirality of the final product is dictated by the stereochemistry of the starting materials, which commonly include derivatives of L-proline and L-valine. A general synthetic approach involves the preparation of a central biphenylimidazole core, which is then coupled with chiral pyrrolidine and valine moieties.

A significant challenge in the synthesis of specific Daclatasvir stereoisomers is the potential for racemization or epimerization at various stages of the synthesis. The control of four distinct stereocenters to achieve the desired SRSS configuration requires careful selection of chiral precursors and reaction conditions that preserve their stereochemical integrity. For instance, the synthesis of a common intermediate often involves the reaction of a biphenyl derivative with a protected proline, where the stereochemistry of the proline dictates the chirality at two of the centers. Subsequently, coupling with a specific stereoisomer of a protected valine derivative introduces the final two chiral centers.

The formation of unwanted diastereomers is a primary hurdle. For example, in the synthesis of related Daclatasvir isomers, the coupling of a key (S,S)-configured biphenylimidazole intermediate with N-(methoxycarbonyl)-L-valine is intended to produce the (S,S,S,S) isomer. However, the use of N-(methoxycarbonyl)-D-valine would lead to the (S,S,R,R) isomer. researchgate.net Extrapolating this, the synthesis of the SRSS isomer would likely involve a combination of chiral precursors such as a key intermediate with (S,R) configuration coupled with (S,S)-configured valine derivatives. The subtle energy differences between the transition states leading to different diastereomers can make achieving high diastereoselectivity challenging.

Innovations in stereoselective synthesis have focused on the development of highly selective catalysts and chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions. Furthermore, the use of "greener" solvents in the synthesis and purification processes represents a significant advancement. A novel, more environmentally friendly method for synthesizing Daclatasvir stereoisomers has been reported, utilizing solvents like dimethyl sulfoxide (DMSO), 2-methyl tetrahydrofuran, and isopropyl alcohol, which are considered less hazardous than many traditional organic solvents. researchgate.net This approach not only addresses environmental concerns but can also influence reaction selectivity and ease of purification.

Achieving high stereochemical purity often necessitates advanced purification techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone for separating stereoisomers of Daclatasvir. The development of specific HPLC methods is crucial for both analytical quality control and preparative separation of the desired isomer from a mixture of diastereomers.

Below is a table summarizing the key challenges and innovations in achieving high stereochemical purity for Daclatasvir stereoisomers:

ChallengeInnovation
Control of multiple stereocentersUse of enantiomerically pure starting materials (e.g., L-proline, D-proline, L-valine, D-valine derivatives)
Formation of unwanted diastereomersDevelopment of diastereoselective reactions and optimization of reaction conditions
Racemization or epimerization during synthesisCareful selection of reagents and reaction conditions to maintain stereochemical integrity
Separation of closely related stereoisomersAdvanced chiral HPLC and SFC (Supercritical Fluid Chromatography) techniques
Environmental impact of synthesis and purificationImplementation of "greener" solvents and more efficient catalytic processes

The following table outlines a plausible synthetic approach for a Daclatasvir isomer based on reported methodologies, illustrating the introduction of chirality:

StepReactantsKey TransformationStereochemical Control
14,4'-diacetyl biphenyl, BOC-protected prolineFormation of biphenyl-pyrrolidine intermediateChirality of the protected proline derivative
2Biphenyl-pyrrolidine intermediate, ammonium (B1175870) acetateCyclization to form biphenylimidazole coreRetention of stereochemistry from the proline moiety
3Deprotected biphenylimidazole core, N-(methoxycarbonyl)-valine derivativeAmide couplingChirality of the N-(methoxycarbonyl)-valine derivative

Advanced Structural Elucidation and Stereochemical Characterization of Daclatasvir Srss Isomer

Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination.

Spectroscopic methods are fundamental in confirming the identity and stereochemistry of chiral molecules like the Daclatasvir SRSS isomer. These techniques provide detailed information on molecular structure, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for differentiating diastereomers. Each stereoisomer, including the SRSS isomer, possesses a unique three-dimensional structure, leading to a distinct set of chemical shifts and coupling constants in its NMR spectrum.

¹H and ¹³C NMR spectra are used to confirm the primary structure and connectivity. For diastereomers like the SRSS isomer, protons and carbons in proximity to the chiral centers will experience different electronic environments compared to other isomers, resulting in unique chemical shifts. For instance, studies on Daclatasvir and its analogues have utilized ¹H NMR to characterize the structure, with specific signals corresponding to the biphenyl (B1667301), imidazole (B134444), and pyrrolidine (B122466) moieties. researchgate.netnih.goviosrjournals.org While a specific spectrum for the SRSS isomer is not detailed in publicly available literature, its analysis would rely on comparing the signals, particularly for the methine protons of the valine and pyrrolidine rings, against the spectra of the SSSS isomer and other diastereomers.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis and determining relative stereochemistry. NOESY experiments identify protons that are close in space, providing insights into the molecule's preferred conformation. This spatial information is vital for distinguishing between isomers like the SRSS and other diastereomers. researchgate.netnih.gov Quantitative NMR (qNMR) has also been validated for the determination of Daclatasvir in bulk and tablet forms, demonstrating the technique's accuracy for quantification. researchgate.net

Table 1: Representative ¹H NMR Data for Daclatasvir Analogues Note: This table represents typical chemical shift regions for Daclatasvir analogues as specific data for the SRSS isomer is not publicly available. The exact shifts for the SRSS isomer would be unique.

Proton TypeRepresentative Chemical Shift (ppm)Multiplicity
Aromatic Protons (biphenyl)7.35 - 8.07d
Imidazole Protons7.24 - 8.31s
Valine α-H4.39q
Pyrrolidine α-H5.15t
Methoxy Protons3.55s

Mass Spectrometry (MS) for Molecular Connectivity and Isomeric Analysis.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula, C40H50N8O6, which is identical for all Daclatasvir stereoisomers. synzeal.comsimsonpharma.compharmaffiliates.com

While standard MS cannot typically differentiate between stereoisomers, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns due to stereochemically-influenced stability of fragment ions. The primary utility of MS in this context is to confirm the molecular connectivity and to identify the isomer as a component in a mixture, often in conjunction with a separation technique like HPLC or SFC. researchgate.netnih.govnih.gov Studies involving Daclatasvir have used mass spectrum analysis to confirm the identity of related compounds and degradation products. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Stereochemical Assessment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within the molecule.

IR spectroscopy can identify characteristic vibrational frequencies for functional groups present in the this compound, such as N-H, C=O (amide and carbamate), and C-N bonds. iosrjournals.org While the IR spectra of diastereomers are often very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) can arise from variations in molecular conformation and intermolecular interactions in the solid state.

UV-Vis spectroscopy is used to analyze the chromophoric parts of the molecule. Daclatasvir possesses a significant conjugated system involving the biphenyl and imidazole rings, which results in strong UV absorbance. Studies have shown the maximum absorbance (λmax) for Daclatasvir to be around 315-317 nm in methanol (B129727). scispace.comresearchgate.net The UV-Vis spectrum is generally identical for all stereoisomers as they share the same chromophore. Therefore, this technique is primarily used for quantification following chromatographic separation rather than for direct stereochemical differentiation. scispace.com

Chromatographic Methodologies for Stereoisomer Separation and Purity Assessment.

Chromatographic techniques are indispensable for separating stereoisomers and assessing the purity of the this compound. The subtle differences in the three-dimensional structures of isomers lead to differential interactions with a chiral stationary phase, enabling their separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating stereoisomers. The separation of Daclatasvir diastereomers, including the SRSS isomer, relies on the use of a Chiral Stationary Phase (CSP). These CSPs, often based on polysaccharide derivatives like amylose (B160209) or cellulose, create a chiral environment where isomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. veeprho.comnih.gov

A validated chiral HPLC method for Daclatasvir has been developed using an amylose-based immobilized CSP. veeprho.com Such methods are crucial for resolving the main SSSS isomer from its diastereomers like the SRSS, SRRS, and RSSR isomers. synzeal.comveeprho.com Method development involves optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline resolution. mdpi.com Diode-array detection (DAD) is commonly used to quantify the separated isomers based on their UV absorbance. researchgate.netnih.gov

Table 2: Example Chiral HPLC Method Parameters for Daclatasvir Isomer Separation Note: This table is a representative example based on published methods for Daclatasvir and related chiral compounds.

ParameterCondition
Chiral Stationary PhaseImmobilized Amylose-based CSP
Column Dimensionse.g., 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
Detection Wavelength315 nm
Column Temperature40 °C

Supercritical Fluid Chromatography (SFC) in Stereoisomer Analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (like methanol or ethanol). This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. nih.govselvita.com

For multi-chiral center compounds like Daclatasvir, SFC provides excellent resolving power. The same types of chiral stationary phases used in HPLC are employed in SFC. chromatographyonline.com The separation of the eight possible stereoisomers of a complex analyte has been demonstrated using SFC, sometimes requiring the serial coupling of columns to enhance resolution for closely eluting isomers. researchgate.net This highlights the capability of SFC to tackle the complex separation challenge presented by Daclatasvir and its isomers, including the SRSS form, making it highly suitable for both analytical-scale purity assessment and preparative-scale isolation. selvita.comchromatographyonline.com

Computational and Theoretical Investigations of Daclatasvir Stereoisomers

Quantum Chemical Calculations for Stability and Electronic Properties of Isomers

Quantum chemical calculations offer a microscopic view of molecules, allowing for the precise determination of their energies, structures, and electronic properties. These methods are fundamental to understanding the inherent stability of different stereoisomers and their potential for chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven particularly useful for calculating the properties of molecules and has been applied to understand the synthesis of Daclatasvir stereoisomers. By calculating the energies of reactants, products, and intermediate structures, DFT can illuminate the most likely pathway a reaction will follow.

In the context of Daclatasvir synthesis, DFT calculations have been performed to analyze the stability of reaction intermediates. researcher.life Such studies are crucial for optimizing reaction conditions to favor the formation of the desired stereoisomer, like the SRSS isomer, over others. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can understand the kinetic barriers of a reaction, providing a deeper understanding of the stereoselectivity observed in synthetic routes. The B3LYP/cc-pVQZ level of theory is one example of a DFT method used for such reactivity analyses. nih.gov These computational approaches are essential for designing efficient and greener synthetic processes. researcher.life

Computational Method Application in Daclatasvir Research Key Insights
Density Functional Theory (DFT)Analysis of reaction pathways for stereoisomer synthesis.Determination of the relative stability of reaction intermediates and transition states, aiding in the optimization of stereoselective synthesis. researcher.life

The Molecular Electrostatic Potential (MESP) is a critical property for understanding and predicting how a molecule will interact with other molecules, particularly biological targets. researchgate.net MESP analysis provides a visual map of the charge distribution around a molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. chemrxiv.org

Computational studies on Daclatasvir and its enantiomers have utilized MESP calculations to evaluate the electron charge density distribution. nih.gov This analysis is intrinsically linked to the total charge density via Poisson's equation and is a fundamental concept in DFT. chemrxiv.org The MESP map reveals the location of lone pairs and π-bonds as regions of negative potential, which are crucial for forming noncovalent interactions like hydrogen bonds with a target protein. mdpi.com For instance, the analysis can identify key atoms or functional groups on the Daclatasvir SRSS isomer that are likely to engage in electrostatic interactions within the NS5A binding pocket, thereby explaining the molecule's binding affinity and specificity. nih.gov

Molecular Docking and Dynamics Simulations for Stereoisomer-Target Interactions

While quantum chemistry provides a static picture of molecular properties, molecular docking and dynamics simulations offer a dynamic view of how a ligand like a Daclatasvir stereoisomer interacts with its protein target over time. These methods are vital for predicting binding modes and understanding the conformational changes that drive biological activity.

The primary target of Daclatasvir is the HCV nonstructural protein 5A (NS5A), a protein essential for viral replication. nih.gov Since the full crystal structure of NS5A has not been resolved, computational models are crucial for understanding inhibitor binding. nih.govresearchgate.net NS5A exists as a dimer, and early models suggested that symmetrical inhibitors like Daclatasvir would bind in a symmetrical fashion at the dimer interface. nih.gov

However, more recent and detailed computational studies, including molecular docking, have revealed a more complex picture. nih.gov These studies surprisingly uncovered two distinct asymmetric binding modes. nih.govnih.gov Docking computations using programs like FRED and AutoDock Vina have been employed to generate and refine these binding modes. nih.govresearchgate.net In the asymmetric model, Daclatasvir binds across the NS5A dimer interface, with its two halves interacting differently with each monomer. Key residues identified in the binding pocket include Tyr93, Leu31, His54, and Thr95. nih.govnih.gov The imidazole (B134444) rings of Daclatasvir are predicted to form π-π stacking interactions with the phenyl rings of two Tyr93 residues, one from each monomer. nih.gov This asymmetric binding hypothesis is better able to explain the structure-activity relationships (SAR) for this class of inhibitors and the effects of resistance-associated substitutions. nih.govnih.gov

Binding Model Description Key Interacting Residues
SymmetricThe symmetrical Daclatasvir molecule binds symmetrically at the NS5A dimer interface.Tyr93, His54, Thr95, Trp11, Val15, Phe19 nih.gov
AsymmetricDaclatasvir binds asymmetrically across the two NS5A monomers, engaging two distinct sites. nih.govnih.govTyr93, Leu31 nih.govacs.org

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the Daclatasvir-NS5A complex, MD simulations extending up to 200 nanoseconds have been performed to assess the stability of the predicted binding modes. nih.govresearchgate.net These simulations monitor metrics like the root-mean-square deviation (RMSD) to evaluate how much the protein structure changes from its initial state. Stable RMSD values (typically 1–3 Å) suggest a stable protein-ligand complex. nih.gov

The simulations reveal significant conformational changes in both the drug and the protein upon binding. Studies suggest that Daclatasvir binding locks the NS5A dimer into a specific "bent" conformation. nih.gov This induced conformation is thought to interfere with NS5A's normal function, such as its interaction with RNA and other viral proteins, thereby inhibiting the formation of new replication complexes. nih.govacs.org Furthermore, this binding event can trigger a conformational shift in the N-terminal amphipathic helix (AH) of NS5A, which is involved in membrane association. nih.govresearchgate.net This change is believed to cause the redistribution of NS5A from its normal location at the endoplasmic reticulum to lipid droplets, a phenomenon observed in cell-based assays that impairs viral assembly. nih.govresearchgate.net The Daclatasvir molecule itself also undergoes conformational adjustments to fit optimally within the binding site. acs.org

The characterization of asymmetric binding has been a significant breakthrough in understanding Daclatasvir's mechanism of action. nih.govnih.gov Unlike earlier symmetric models, the asymmetric hypothesis proposes that the inhibitor interacts with two different sites at the NS5A dimer interface. nih.govacs.org

The proposed two-site model features:

A primary, high-affinity interaction site located at the core dimer interface, involving key interactions with Tyr93 from each monomer. nih.govresearchgate.net

A second, lower-affinity site formed near Leu31 of one of the monomers. This site is exposed by a hinge-like conformational movement of the amphipathic helix and a poly-proline linker region. nih.govacs.orgresearchgate.net

This two-site binding mode provides a more comprehensive explanation for the extraordinary potency of Daclatasvir. nih.gov By acting as a "wedge," the drug inhibits the protein-protein interactions necessary for NS5A to form functional replication complexes. acs.org Simultaneously, by stabilizing a conformation that sequesters NS5A to lipid droplets, it disrupts the later stages of the viral life cycle, such as assembly and release. nih.govresearchgate.net This dual mechanism, revealed through computational modeling, accounts for the picomolar activity of this class of inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches, Focusing on Stereochemical Influence

Computational structure-activity relationship (SAR) studies have been pivotal in elucidating why certain stereoisomers of Daclatasvir exhibit potent antiviral activity while others are inactive. The antiviral activity of Daclatasvir is highly sensitive to the absolute configuration of its constituent moieties. For instance, while Daclatasvir possesses the (S,S,S,S) configuration, its (R,R,R,R)-enantiomer is reported to be inactive researchgate.net.

Molecular modeling techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, have been employed to investigate the structural and energetic differences between Daclatasvir and its stereoisomers that underpin their differential activity. These studies often focus on the interaction of the different isomers with the hepatitis C virus (HCV) NS5A protein, which is the biological target of Daclatasvir.

A key aspect of these computational investigations is the analysis of the binding modes of the stereoisomers within the NS5A protein. It has been suggested that Daclatasvir and its analogs bind in a symmetric manner to the NS5A dimer nih.gov. However, other studies propose an asymmetric binding model nih.gov. Regardless of the exact binding mode, the specific stereochemistry of Daclatasvir is crucial for establishing the key interactions with amino acid residues in the NS5A binding site. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Computational studies have revealed that the precise spatial arrangement of the pyrrolidine (B122466) and valine moieties in the (S,S) configuration is critical for optimal binding to NS5A. Any deviation from this configuration, as would be the case in the SRSS isomer, would likely alter the presentation of key pharmacophoric features to the protein, potentially leading to a decrease or loss of activity.

To quantify the impact of stereochemistry on binding, computational methods can calculate the binding free energy of different stereoisomers to the NS5A protein. A lower binding free energy typically correlates with higher binding affinity and, consequently, greater antiviral potency.

Table 1: Comparative Computational Data for Daclatasvir Stereoisomers

ParameterDaclatasvir (S,S,S,S)(R,R,R,R)-enantiomerSRSS Isomer (Hypothetical)Computational Method
Binding Free Energy (kcal/mol) Lower (more favorable)Higher (less favorable)Predicted to be less favorable than (S,S,S,S)MM/PBSA or MM/GBSA
Key H-Bond Interactions Present with specific NS5A residuesAbsent or suboptimalPredicted to have altered H-bond networkMolecular Dynamics
Conformational Stability Stable binding poseUnstable or different binding posePredicted to have a distinct stable conformationQuantum Mechanics

Note: Data for the SRSS isomer is hypothetical and based on the established importance of the (S,S) configuration at the pyrrolidine-valine moieties.

In Silico Prediction of Stereoisomer Behavior in Chemical and Biological Systems

Computational models can predict a range of physicochemical properties that influence a drug's pharmacokinetic profile. These properties are often sensitive to the stereochemistry of the molecule. For instance, parameters like the octanol-water partition coefficient (logP), polar surface area (PSA), and the number of rotatable bonds can differ between stereoisomers, affecting their solubility, permeability, and metabolic stability.

Molecular dynamics simulations can be used to study the conformational flexibility of different stereoisomers in solution and in the presence of biological membranes. The SRSS isomer of Daclatasvir would be expected to adopt a different ensemble of low-energy conformations compared to the all-(S) isomer, which could impact its ability to cross cell membranes and reach its target.

Furthermore, in silico models of metabolic enzymes, such as cytochrome P450s, can be used to predict the metabolic fate of different stereoisomers. The specific three-dimensional shape of an isomer can influence how it fits into the active site of a metabolic enzyme, leading to different rates and products of metabolism. This can have significant implications for the drug's half-life and potential for drug-drug interactions.

Table 2: Predicted Physicochemical and ADME Properties of Daclatasvir Stereoisomers

PropertyDaclatasvir (S,S,S,S)SRSS Isomer (Predicted)In Silico Tool/Method
LogP ~5.8Likely similar, but may vary slightlyQSAR models
Polar Surface Area (Ų) ~175Identical (same atom connectivity)Molecular modeling software
Aqueous Solubility LowPredicted to be lowSolubility prediction models
CYP3A4 Metabolism SubstratePredicted to be a substrate, but rate may differDocking and QM/MM simulations
hERG Inhibition Low riskRisk profile would require specific evaluationPharmacophore and docking models

Note: Predictions for the SRSS isomer are illustrative of the types of in silico assessments that would be conducted and are not based on published experimental data.

Molecular Mechanisms of Interaction: Stereochemical Influence on Biological Target Engagement

Biochemical and Biophysical Studies on Daclatasvir Stereoisomer Binding to NS5A

The interaction between Daclatasvir stereoisomers and the NS5A protein has been a subject of intense investigation, revealing a complex interplay of forces at the molecular level. While direct biochemical and biophysical data for the Daclatasvir SRSS isomer are not extensively available in public literature, studies on the active (S,S) and inactive (R,R) isomers provide a strong framework for understanding the stereochemical requirements for binding.

Identification of Key Residues and Binding Pockets for Stereoisomer Interaction

The binding of Daclatasvir to the NS5A dimer occurs at a cleft located at the dimer interface. nih.govnih.gov Molecular modeling and resistance mutation studies have identified several key amino acid residues within this pocket that are critical for inhibitor binding. nih.govmdpi.com The most prominent of these are Tyrosine 93 (Y93) and Leucine 31 (L31) from each of the NS5A monomers. nih.gov The specific stereochemistry of the inhibitor dictates how it orients itself within this pocket to interact with these and other residues.

For the active (S,S)-isomer of Daclatasvir, the symmetric arrangement of its pyrrolidine (B122466) rings allows for a snug fit into the hydrophobic pocket formed at the NS5A dimer interface. nih.gov This pocket is further defined by residues such as His54 and Thr95. nih.gov The biaryl core of the molecule settles into this hydrophobic region, while the "wings" of the molecule, containing the stereocenters, project outwards to interact with other parts of the binding site. nih.gov

While specific interaction data for the SRSS isomer is limited, it can be inferred that the altered stereochemistry at one of the proline rings and one of the valine-derived moieties would lead to a different orientation within the binding pocket. This altered fit would likely result in less optimal interactions with key residues like Y93 and L31, potentially leading to reduced binding affinity and antiviral activity.

Key Amino Acid Residues in NS5A for Daclatasvir Interaction
ResidueLocationRole in BindingInteraction Type
Tyrosine 93 (Y93)Dimer InterfacePrimary binding site; resistance mutation hot-spot.π-π stacking with imidazole (B134444) rings of Daclatasvir. nih.gov
Leucine 31 (L31)Near Amphipathic HelixContributes to a lower affinity binding site; resistance mutation hot-spot. nih.govHydrophobic interactions.
Histidine 54 (His54)Dimer InterfaceForms a hydrophobic pocket for the biaryl core. nih.govπ-π stacking contacts. nih.gov
Threonine 95 (Thr95)Dimer InterfaceContributes to the hydrophobic pocket. nih.govHydrophobic interactions.
Tryptophan 11 (Trp11)Amphipathic HelixCompletes the hydrophobic binding pocket. nih.govHydrophobic interactions.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions Dictated by Stereochemistry

The binding of Daclatasvir to NS5A is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov The stereochemistry of the inhibitor is paramount in ensuring the correct positioning of functional groups to form these crucial bonds. Molecular dynamics simulations of the active Daclatasvir isomer show hydrogen bonds forming with residues such as Trp11, Thr56, and Cys57. nih.gov

Furthermore, extensive π-π stacking interactions occur between the aromatic rings of Daclatasvir and the side chains of Tyr93 and His54. nih.gov The precise geometry of the SRSS isomer would alter the distances and angles between its aromatic and hydrogen-bonding moieties and the corresponding residues in NS5A. This would likely disrupt the optimal network of non-covalent interactions observed with the active (S,S)-isomer, leading to a weaker binding affinity.

Impact of Stereoisomerism on NS5A Conformational Dynamics and Function at a Molecular Level

The binding of a Daclatasvir stereoisomer to NS5A does not simply occupy a static pocket; it actively influences the protein's conformational dynamics and, consequently, its function in the viral life cycle. nih.gov

Inhibition of Viral RNA Replication and Virion Assembly at the Molecular and Biochemical Levels

NS5A is a multi-functional protein that plays a critical role in both the replication of the viral RNA and the assembly of new virus particles. nih.gov It is believed to exist in different conformational states that are associated with these distinct functions. nih.gov The binding of potent inhibitors like the (S,S)-isomer of Daclatasvir is thought to lock NS5A into a specific conformation that is incompetent for supporting viral replication. nih.govresearchgate.net This inhibition is achieved by preventing the formation of the membranous web, which is the site of HCV replication. nih.gov

The altered stereochemistry of the SRSS isomer would likely result in a different conformational change upon binding, or it may fail to induce the specific conformational state required for potent inhibition. This could explain a potential reduction in its antiviral activity compared to the (S,S)-isomer.

Stereospecific Interference with NS5A Protein-Protein Interactions

NS5A functions as a central hub for a complex network of protein-protein interactions, both with other viral proteins and with host cell factors. nih.gov The ability of Daclatasvir to disrupt these interactions is a key aspect of its mechanism of action. For instance, Daclatasvir has been shown to allosterically impair interactions involving NS4B within the viral replicase. nih.gov

The stereochemistry of the inhibitor is critical for this interference. The specific shape of the bound (S,S)-isomer likely presents a surface that sterically hinders or allosterically modulates the binding sites for other proteins. The SRSS isomer, with its different three-dimensional structure, would present a different surface when bound to NS5A, which may not be as effective at disrupting these crucial protein-protein interactions.

Comparison of Binding Affinities and Molecular Recognition Profiles Across Different Daclatasvir Stereoisomers

The antiviral potency of Daclatasvir stereoisomers is directly correlated with their binding affinity for NS5A. The (S,S)-isomer exhibits picomolar potency, indicating extremely tight binding. nih.gov In contrast, diastereomers with altered stereochemistry, such as the (R,R)-isomer, are often inactive, demonstrating the profound impact of stereochemistry on molecular recognition. nih.gov

Comparative Antiviral Activity of Daclatasvir Stereoisomers (Illustrative)
StereoisomerConfigurationReported Antiviral Activity (EC50)Inferred Binding Affinity
Daclatasvir(S,S) at both proline-derived centersPicomolar range nih.govVery High
(R,R)-diastereomer(R,R) at both proline-derived centersInactive nih.govVery Low / Negligible
This compoundSRSS at the four stereocentersData not publicly availablePresumed to be significantly lower than the (S,S)-isomer

Role of Stereochemistry in Modulating Target Protein Allosteric Sites

The specific spatial arrangement of atoms, or stereochemistry, within a drug molecule is a critical determinant of its interaction with biological targets. In the case of Daclatasvir and its stereoisomers, such as the SRSS isomer, this three-dimensional structure profoundly influences its engagement with the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). While Daclatasvir is a potent inhibitor of NS5A, its activity is highly dependent on its specific stereochemical configuration. The SRSS isomer represents an alternative arrangement of chiral centers, which can alter its binding affinity and mechanism of action, particularly concerning the modulation of allosteric sites on the NS5A protein.

NS5A is a multifunctional protein crucial for the replication of the HCV genome and the assembly of new virus particles. nih.gov It functions as a dimer, and its structure contains allosteric sites that are distant from the primary binding or active sites but can regulate the protein's function when occupied by a ligand. researchgate.net Daclatasvir and its analogs are known to bind to the N-terminus of the D1 domain of NS5A, preventing the protein from interacting with host cell components and membranes necessary for the formation of the viral replication complex. drugbank.com

The interaction of Daclatasvir with NS5A is complex, with evidence suggesting that it binds asymmetrically to the NS5A dimer. nih.govresearchgate.net This asymmetric binding can induce conformational changes in the protein, which are transmitted to adjacent NS5A molecules, thereby modulating their activity. nih.gov This suggests a mechanism of allosteric communication between NS5A dimers. The precise stereochemistry of Daclatasvir is optimized for this interaction, allowing it to fit snugly into the binding pocket and induce the necessary conformational changes for potent inhibition.

The stereochemical configuration of the SRSS isomer, differing from the active form of Daclatasvir, would likely result in a different binding orientation or a reduced affinity for the allosteric binding site on NS5A. This altered interaction could lead to several outcomes:

Reduced Potency: The SRSS isomer may not be able to induce the same degree of conformational change in NS5A as the active isomer, leading to a significant reduction in its antiviral potency.

Altered Resistance Profile: The way an inhibitor interacts with its target can influence the development of drug resistance. The SRSS isomer's different binding mode might select for different resistance mutations in the NS5A protein.

Modified Allosteric Modulation: The allosteric effects of Daclatasvir are crucial for its high potency. The SRSS isomer may be less effective at promoting the cooperative binding and allosteric communication between NS5A dimers that is characteristic of the active drug. nih.gov

Emerging Research and Future Perspectives on Daclatasvir Stereoisomers

Novel Approaches in Stereoselective Synthesis of Daclatasvir and its Isomers.

The stereoselective synthesis of Daclatasvir and its isomers is a complex endeavor that has seen significant advancements. acs.org Daclatasvir itself is one of ten possible stereoisomers, with its specific chirality derived from the natural amino acids L-proline and L-valine. acs.org This inherent chirality facilitates its efficient and convergent preparation. acs.org

Recent research has focused on developing greener and more efficient synthetic methods. For instance, a novel, greener synthesis has been reported for the (S,S,R,S) and (R,S,R,R) stereoisomers of Daclatasvir. asianpubs.org This method employs green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol, and utilizes a slow addition procedure to achieve high yields. asianpubs.org The stability of intermediates in this process has been further investigated using Density Functional Theory (DFT) calculations. asianpubs.org

The synthesis of Daclatasvir analogues with varied amino acid substitutions is another area of active investigation. iosrjournals.org These efforts aim to explore the structure-activity relationships (SARs) and potentially develop new chemical entities with improved properties. iosrjournals.orgnih.gov The process often involves coupling N-MOC amino acids with the core amine structure of Daclatasvir. iosrjournals.org

The development of improved processes for the preparation of Daclatasvir dihydrochloride (B599025) is also a key focus, with an emphasis on increasing purity and yield for industrial-scale production. derpharmachemica.com These processes often involve multi-step reactions including cyclization and deprotection steps. derpharmachemica.comgoogle.com

Synthetic Approach Key Features Stereoisomers Synthesized Solvents/Reagents
Novel Greener SynthesisSlow addition procedure, high yields(S,S,R,S) and (R,S,R,R)DMSO, 2-methyl tetrahydrofuran, isopropyl alcohol
Amino Acid AnaloguesCoupling of N-MOC amino acidsVarious novel analoguesDichloromethane, EDC HCl, Diisopropylethylamine
Improved Industrial ProcessFocus on purity and yieldDaclatasvir DihydrochlorideDichloromethane, HOBt, EDC.HCl

Advancements in Analytical Techniques for Complex Stereoisomeric Mixtures.

The analysis of complex stereoisomeric mixtures of Daclatasvir presents a significant analytical challenge. Chiral analysis, which involves the quantification of individual enantiomers, is crucial for ensuring the quality and efficacy of the drug. wikipedia.org Various analytical techniques have been developed and refined to address this need.

High-performance liquid chromatography (HPLC) is a cornerstone technique for chiral separations. nih.govmdpi.comwvu.edu The use of chiral stationary phases (CSPs) allows for the differential interaction with enantiomers, leading to their separation. wikipedia.orgwvu.edu Validated stability-indicating HPLC-DAD methods have been developed for the determination of Daclatasvir in the presence of its degradation products. researchgate.netzenodo.org

Capillary electrophoresis (CE) has emerged as a powerful and efficient alternative for chiral analysis. nih.govwvu.edu It offers high separation efficiency, rapid analysis times, and minimal sample consumption. nih.govamericanpharmaceuticalreview.com Computational studies have been employed to understand the mechanisms underlying CE enantioseparations of Daclatasvir and its enantiomers using cyclodextrins as chiral selectors. nih.gov

Supercritical fluid chromatography (SFC) is another promising technique, particularly for high-throughput screening, offering very fast separation times. nih.gov

More recent advancements include the use of silver nanoparticles in spectrophotometric techniques and electrochemical conductometric methods for the analysis of Daclatasvir. nih.gov These methods offer green and cost-effective alternatives for routine analysis. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive and selective method for the quantification of Daclatasvir in biological matrices. americanpharmaceuticalreview.comniscair.res.in

Analytical Technique Principle Application for Daclatasvir Advantages
Chiral HPLCDifferential interaction with chiral stationary phasesSeparation of enantiomers and diastereomersHigh resolution, versatility americanpharmaceuticalreview.com
Capillary Electrophoresis (CE)Differential electrophoretic mobility in the presence of a chiral selectorEnantioseparation of Daclatasvir and its isomersHigh efficiency, rapid analysis nih.govnih.gov
Supercritical Fluid Chromatography (SFC)Utilizes supercritical fluid as the mobile phaseHigh-throughput chiral analysisFast separations nih.gov
Spectrophotometry with Silver NanoparticlesRedox reaction forming silver nanoparticles with a characteristic absorption peakQuantitative determination of DaclatasvirGreen, cost-effective nih.gov
LC-MS/MSSeparation by liquid chromatography followed by mass spectrometric detectionQuantification in biological fluidsHigh sensitivity and selectivity americanpharmaceuticalreview.comniscair.res.in

Evolution of Computational Models for Predicting and Explaining Stereochemical Effects on Molecular Interactions.

Computational modeling plays an increasingly vital role in understanding the complex interactions between Daclatasvir stereoisomers and their biological targets. These models provide insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations and quantum mechanics are powerful tools for studying the binding modes of Daclatasvir and its analogues to the NS5A protein. nih.govnih.gov These studies have helped to elucidate the symmetric binding of Daclatasvir to the NS5A dimer. nih.govresearchgate.net The models predict that Daclatasvir and similar drugs bind symmetrically to HCV NS5A, which can aid in the development of new drugs with potentially reduced resistance. nih.govresearchgate.net

Computational models have also been used to investigate the complexation of Daclatasvir and its enantiomers with chiral selectors like β-cyclodextrins in capillary electrophoresis. nih.gov These studies help to understand the factors governing enantioseparation, such as the role of hydrogen bonds and the shape of the cyclodextrin (B1172386) cavity. nih.gov

Furthermore, computational approaches, such as Density Functional Theory (DFT), are used to understand the stability of intermediates in the synthesis of Daclatasvir stereoisomers. asianpubs.org This knowledge is crucial for optimizing reaction conditions and improving yields.

The development of 3D models of the HCV NS5A protein, particularly for different genotypes, is essential for predicting the binding modes of inhibitors. nih.gov These models, validated by MD simulations, provide a framework for structure-based drug design. nih.gov

Computational Model/Technique Application Key Insights
Molecular Dynamics (MD) SimulationsStudying the binding of Daclatasvir to the NS5A proteinElucidation of symmetric binding mode; stability of protein-ligand complexes nih.govresearchgate.net
Quantum MechanicsAnalyzing complexation with chiral selectorsUnderstanding the role of hydrogen bonds and molecular shape in enantioseparation nih.gov
Density Functional Theory (DFT)Investigating the stability of synthetic intermediatesOptimization of reaction conditions for stereoselective synthesis asianpubs.org
Homology ModelingConstructing 3D models of the NS5A proteinPredicting binding modes and guiding the design of new inhibitors nih.gov

Future Directions in the Fundamental Understanding of Daclatasvir Stereoisomer Reactivity and Biological Function at a Chemical Level.

The future of research on Daclatasvir stereoisomers lies in a deeper, more fundamental understanding of their chemical reactivity and how this translates to their biological function. While Daclatasvir is a potent inhibitor of the HCV NS5A replication complex, the precise mode of inhibition remains an area of active investigation. nih.gov

Future research will likely focus on:

Elucidating the precise mechanism of action: While it is known that Daclatasvir targets the NS5A protein, a more detailed understanding of the molecular interactions at the atomic level for different stereoisomers is needed. nih.govfao.org This includes investigating how subtle changes in stereochemistry affect binding affinity and inhibitory potency. acs.org

Exploring the structure-activity relationships (SARs) of novel analogues: The synthesis and evaluation of new stereoisomers and analogues of Daclatasvir will continue to be a priority. iosrjournals.org This will involve a systematic exploration of how modifications to different parts of the molecule, including the stereocenters, impact antiviral activity against various HCV genotypes. acs.org

Investigating the potential for asymmetric binding: While current models suggest a symmetric binding mode, further studies are needed to explore the possibility of asymmetric binding of certain analogues, which could lead to novel modes of HCV inhibition. researchgate.net

Understanding and overcoming drug resistance: The emergence of drug-resistant viral strains is a significant challenge. Future research will need to focus on understanding the molecular basis of resistance to different Daclatasvir stereoisomers and designing new compounds that are less susceptible to resistance mutations.

Developing more sophisticated analytical and computational tools: Continued advancements in analytical techniques will be crucial for the precise characterization of complex stereoisomeric mixtures. nih.gov Similarly, the development of more accurate and predictive computational models will accelerate the drug discovery process.

Q & A

Q. What are the best practices for integrating this compound into combination therapy studies while minimizing drug-drug interactions?

  • Methodological Answer : Pre-screen for cytochrome P450 (CYP3A4) and P-gp interactions using hepatic microsomal assays. Design dose-ranging studies with therapeutic drug monitoring (TDM) to adjust for variability. Reference WHO Essential Medicines protocols for co-administration safety thresholds .

Key Considerations

  • Contradiction Management : Cross-reference ICRS guidelines and pharmacogenetic data to resolve variability in pharmacokinetic or stability studies.
  • Methodological Rigor : Adhere to WHO and ICH standards for assay validation and reporting to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.